![molecular formula C12H11ClN2O9S B12560155 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate CAS No. 142936-93-4](/img/structure/B12560155.png)
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a methyl group and a sulfonyl-oxy group attached to a nitrobenzene moiety, combined with a perchlorate anion.
准备方法
The synthesis of 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2-nitrobenzenesulfonyl chloride and 1-methylpyridinium.
Reaction Conditions: The 2-nitrobenzenesulfonyl chloride is reacted with 1-methylpyridinium under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
化学反应分析
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate undergoes various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The sulfonyl-oxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the sulfonyl-oxy linkage.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用机制
The mechanism by which 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitrobenzene moiety can participate in electron transfer reactions, while the pyridinium core can interact with nucleophilic sites on proteins, potentially inhibiting or modifying their activity.
相似化合物的比较
Similar compounds to 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate include other pyridinium salts and nitrobenzene derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical reactivity and applications. For example:
1-Methylpyridinium chloride: Lacks the nitrobenzene and sulfonyl-oxy groups, making it less reactive in certain types of chemical reactions.
2-Nitrobenzenesulfonyl chloride: Contains the nitrobenzene and sulfonyl groups but lacks the pyridinium core, limiting its applications in biological studies.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
142936-93-4 |
|---|---|
分子式 |
C12H11ClN2O9S |
分子量 |
394.74 g/mol |
IUPAC 名称 |
(1-methylpyridin-1-ium-3-yl) 2-nitrobenzenesulfonate;perchlorate |
InChI |
InChI=1S/C12H11N2O5S.ClHO4/c1-13-8-4-5-10(9-13)19-20(17,18)12-7-3-2-6-11(12)14(15)16;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
FGVRBIXSLOCFFN-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=CC(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)

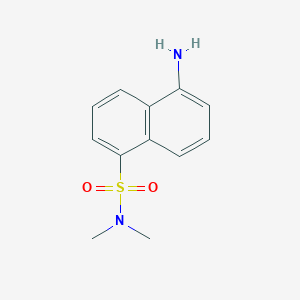
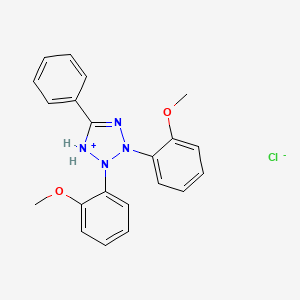
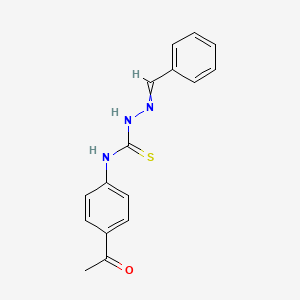
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
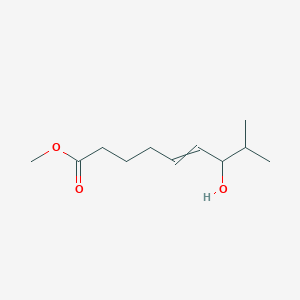
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)
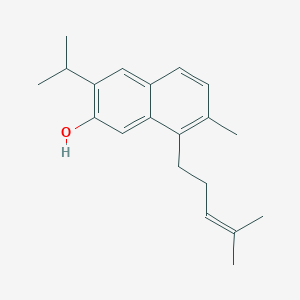

![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
![[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12560141.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
